molecular formula C8H5IN2 B3051896 2-Iodoquinoxaline CAS No. 36856-92-5

2-Iodoquinoxaline

Cat. No. B3051896
CAS RN: 36856-92-5
M. Wt: 256.04 g/mol
InChI Key: MVOAJLXOFBNEIM-UHFFFAOYSA-N
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Description

2-Iodoquinoxaline is a chemical compound with the molecular formula C8H5IN2 . It is used in various fields due to its unique properties .


Synthesis Analysis

The synthesis of quinoxalines, including 2-Iodoquinoxaline, has been extensively studied. A common method involves the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

The molecular structure of 2-Iodoquinoxaline consists of a benzene ring fused to a pyrazine ring . The structure is further characterized by the presence of an iodine atom .


Chemical Reactions Analysis

Quinoxalines, including 2-Iodoquinoxaline, are known to undergo various chemical reactions. For instance, they can react with boronic acids to form boronic esters . They can also undergo functionalization in positions 6 and 8 .


Physical And Chemical Properties Analysis

2-Iodoquinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .

Scientific Research Applications

Synthesis of Heterocycles

2-Iodoquinoxaline can be used in the synthesis of aromatic heterocycles . These heterocycles are found in many molecules with specific properties, particularly useful in medicinal chemistry and materials science .

Cross-Coupling Reactions

Aromatic iodides like 2-Iodoquinoxaline are particularly useful substrates for a wide range of reactions, including cross-coupling reactions catalyzed by transition metals .

Synthesis of Original Scaffolds

The aromatic iodides generated from 2-Iodoquinoxaline have been involved in transition metal–catalyzed cross-couplings to access original scaffolds such as oxazoloquinoxalines, pyrazinoisatins, pyrazinocarbazoles, etc .

N-Arylation of Anilines

2-Iodoquinoxaline has been specifically developed for use in the copper-mediated N-arylation of anilines . This process allows access to numerous heterocyclic compounds such as acridones, acridines, other aza-aromatic polycycles, and helicene-like structures .

Biological Evaluation

Some of the scaffolds obtained from 2-Iodoquinoxaline have shown properties of interest in biological evaluation . For example, they have shown specific inhibition of protein kinases GSK-3 or PIM, which are related to cancer development .

Regioselective Synthesis

2-Iodoquinoxaline can be used in the regioselective synthesis of 2,6-dichloroquinoxaline and 2-chloro-6-iodoquinoxaline . The electrophilic substitution reaction of 2(1H)-quinoxalinone with chloride and iodide ion in 95% sulfuric acid occurred at the 6-position exclusively .

Future Directions

Quinoxalines, including 2-Iodoquinoxaline, have found numerous applications as pharmaceutical targets, fluorescent dyes, and as building blocks for new materials . Therefore, the future research and development of these compounds are promising .

properties

IUPAC Name

2-iodoquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOAJLXOFBNEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455140
Record name 2-iodoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodoquinoxaline

CAS RN

36856-92-5
Record name 2-Iodoquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36856-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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